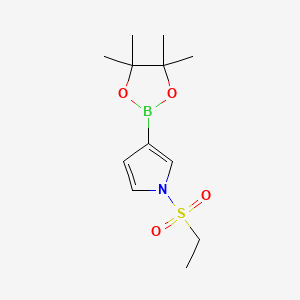

1-(Ethylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Ethylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is a compound that combines a pyrrole ring with an ethylsulfonyl group and a dioxaborolane moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation, using reagents such as ethylsulfonyl chloride in the presence of a base like triethylamine.

Attachment of the Dioxaborolane Moiety: The dioxaborolane group can be attached through a borylation reaction, often using bis(pinacolato)diboron as the boron source and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more cost-effective reagents and catalysts.

化学反応の分析

Types of Reactions

1-(Ethylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole undergoes various types of chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyrrole ring can undergo reduction reactions to form dihydropyrrole derivatives.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl halides.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Dihydropyrrole derivatives.

Substitution: Various aryl or vinyl-substituted pyrrole derivatives.

科学的研究の応用

The compound 1-(Ethylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, materials science, and organic synthesis.

GSK-3β Inhibition

One of the notable applications of this compound is as a Glycogen Synthase Kinase 3 beta (GSK-3β) inhibitor. Research indicates that GSK-3β plays a crucial role in various neuroinflammatory processes. Compounds similar to this compound have been synthesized and evaluated for their inhibitory effects on GSK-3β, showing promise for treating neurodegenerative diseases such as Alzheimer's .

Antiviral Activity

Another area of interest is the compound's potential antiviral properties. Studies have indicated that similar pyrrole derivatives can exhibit antiviral activity against various pathogens. The presence of the ethylsulfonyl group may enhance the compound's interaction with viral proteins, leading to effective inhibition of viral replication .

Boron Chemistry

The incorporation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety allows this compound to participate in boron-mediated reactions. Boronic acids and their derivatives are widely used in organic synthesis for cross-coupling reactions. The dioxaborolane group can act as a versatile reagent in Suzuki coupling reactions and other transformations that require stable boron intermediates .

Catalytic Applications

The compound's structure suggests potential use as a catalyst or catalyst precursor in various organic reactions. Its ability to stabilize reactive intermediates makes it suitable for applications in asymmetric synthesis and other catalytic processes .

Polymer Chemistry

Due to its unique chemical structure, this compound can be utilized in polymer chemistry for synthesizing novel materials with specific properties. The incorporation of boron into polymer backbones can enhance thermal stability and mechanical properties, making it suitable for applications in advanced materials .

Sensor Development

Research has shown that boron-containing compounds can be effective in developing sensors for detecting various analytes. The unique electronic properties of the dioxaborolane group may facilitate the design of sensors with high sensitivity and selectivity .

Case Study 1: Neuroinflammatory Research

A study published in ACS Chemical Neuroscience explored a series of GSK-3β inhibitors derived from pyrrole structures similar to this compound. The results demonstrated significant inhibition of GSK-3β activity and reduced neuroinflammation markers in cellular models .

Case Study 2: Synthetic Applications

In another study focusing on boronic acid derivatives, researchers utilized compounds like this compound as intermediates in the synthesis of complex organic molecules through Suzuki coupling reactions. The study highlighted the efficiency and selectivity achieved using these derivatives .

作用機序

The mechanism of action of 1-(Ethylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxaborolane moiety can form reversible covalent bonds with biomolecules, influencing various biochemical pathways.

類似化合物との比較

Similar Compounds

- 1-(Methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

- 1-(Ethylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Uniqueness

1-(Ethylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is unique due to the combination of its functional groups, which impart specific reactivity and properties. The presence of both the ethylsulfonyl and dioxaborolane groups allows for diverse chemical transformations and applications, distinguishing it from similar compounds.

生物活性

1-(Ethylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and data analyses.

- Molecular Formula : C₁₆H₂₅BN₄O₄S

- Molecular Weight : 380.27 g/mol

- CAS Number : 1919837-50-5

The biological activity of the compound is primarily attributed to its ability to act as a kinase inhibitor. Kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific substrates, playing a crucial role in cell signaling pathways. Dysregulation of kinase activity is implicated in various diseases, including cancer.

Biological Activity Data

Case Studies and Research Findings

-

mTOR Inhibition Study

- A study highlighted the compound's ability to inhibit mTOR signaling pathways, which are crucial for cell growth and proliferation. The compound demonstrated an IC50 in the low nanomolar range, indicating strong potency against mTORC1 activity. The interaction involves multiple hydrogen bonds with key residues in the binding site.

-

EGFR Selectivity

- Another investigation focused on the selectivity of the compound towards epidermal growth factor receptor (EGFR). The compound was shown to bind with significantly higher affinity to mutant forms of EGFR (L858R), which are commonly associated with non-small cell lung cancer (NSCLC). This selectivity could potentially lead to targeted therapies with reduced side effects.

-

Broad Kinase Inhibition

- Further research indicated that the compound exhibits broad kinase inhibition across various targets. While it shows promising activity against specific kinases like EGFR and mTOR, it also affects other receptor tyrosine kinases at higher concentrations. This characteristic may lead to off-target effects that need careful consideration in therapeutic applications.

特性

IUPAC Name |

1-ethylsulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BNO4S/c1-6-19(15,16)14-8-7-10(9-14)13-17-11(2,3)12(4,5)18-13/h7-9H,6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFWZDZTMHOMRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)S(=O)(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。